molecular formula C5H3ClN4O4 B1435187 2-Chloro-3,5-dinitropyridin-4-amine CAS No. 1378875-15-0

2-Chloro-3,5-dinitropyridin-4-amine

Cat. No. B1435187
M. Wt: 218.55 g/mol
InChI Key: QZMZMIBQIBGLHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-dinitropyridin-4-amine is represented by the formula C5H3ClN4O4 . The InChI code for this compound is 1S/C5H3ClN4O4/c6-5-4 (10 (13)14)3 (7)2 (1-8-5)9 (11)12/h1H, (H2,7,8) .

Scientific Research Applications

Amination Processes

2-Chloro-3,5-dinitropyridin-4-amine has been utilized in various amination processes. Woźniak et al. (1993) described the amination of 3,5-dinitropyridine derivatives, including 2-Chloro-3,5-dinitropyridin-4-amine, using liquid ammonia and potassium permanganate, leading to the formation of mono-, di-, and triamino-substituted compounds (Woźniak, Bańskira, & Szpakiewicz, 1993). Hollins et al. (1996) further explored this by preparing various aminonitropyridines and their N-oxides through oxidative amination of 2-chloro-3,5-dinitropyridine (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).

Synthesis of Energetic Derivatives

Zhao Ku (2015) reported the synthesis of energetic derivatives from 2-Chloro-3,5-dinitropyridin-4-amine. This involved the condensation of this compound with 5-aminotetrazole, yielding new energetic compounds with significant detonation velocity and pressure (Zhao Ku, 2015). Additionally, Ma et al. (2013) synthesized new substituted 4-amino-3,5-dinitropyridine derivatives starting from 2-chloropyridin-4-amine, which is structurally similar to 2-Chloro-3,5-dinitropyridin-4-amine, demonstrating its potential as a precursor for various organic compounds (Ma, Wang, Hou, Liu, & Yao, 2013).

Thermally Stable Materials

Zhou et al. (2017) synthesized a novel thermally stable material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), using 4-amino-2, 6-dichloropyridine (related to 2-Chloro-3,5-dinitropyridin-4-amine) as a raw material. This compound showed promising properties as an energetic material with high thermal stability (Zhou, Ma, Liu, & Yao, 2017).

Kinetic and Equilibrium Studies

Crampton et al. (2003) conducted kinetic and equilibrium studies on the reactions involving 2-chloro-3,5-dinitropyridine, providing insights into the mechanisms and thermodynamics of these reactions (Crampton, Emokpae, Howard, Isanbor, & Mondal, 2003). These studies are crucial for understanding the reactivity and potential applications of 2-Chloro-3,5-dinitropyridin-4-amine in various chemical processes.

Safety And Hazards

The safety data sheet for 2-Chloro-3,5-dinitropyridin-4-amine indicates that there are no known hazards associated with this compound . In case of contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-chloro-3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMZMIBQIBGLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dinitropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ma, Y Wang, K Hou, Z Liu… - Chinese Journal of …, 2013 - Wiley Online Library
Facile synthetic routes for the preparation of some new 4‐amino‐3,5‐dinitropyridine derivatives have been revealed. Nitration of 2‐chloropyridin‐4‐amine (1) as a starting material, in …
Number of citations: 15 onlinelibrary.wiley.com
X Xu, Q Yao - Archiv der Pharmazie, 2016 - Wiley Online Library
A scaffold hopping approach was exploited to guide the discovery of a series of pyridine derivatives as novel cyclin‐dependent kinase (CDK2) inhibitors. These new compounds were …
Number of citations: 4 onlinelibrary.wiley.com

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